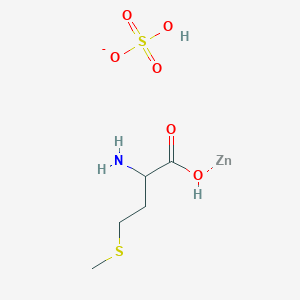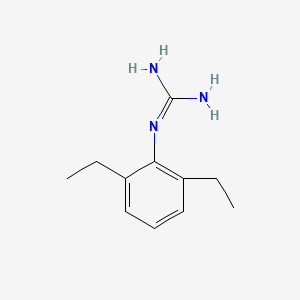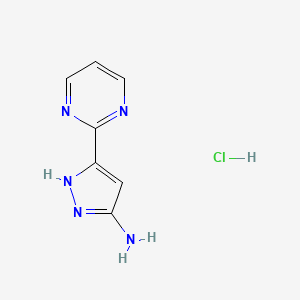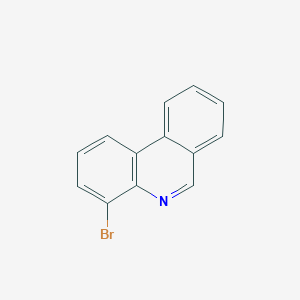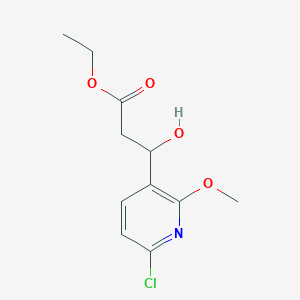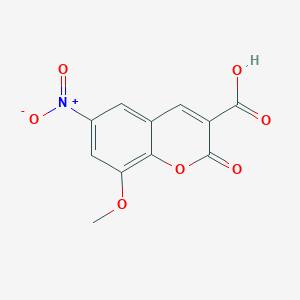
8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of organic compounds built around a benzopyran core. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects
Métodos De Preparación
The synthesis of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a nitro-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and function. This interaction can inhibit the replication and transcription of cancer cells, leading to their death. The compound’s effects on other molecular pathways are still under investigation .
Comparación Con Compuestos Similares
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern on the chromene core. Similar compounds include:
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the nitro group, resulting in different biological activities.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of a nitro group, leading to variations in chemical reactivity and biological effects.
These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.
Propiedades
Fórmula molecular |
C11H7NO7 |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
8-methoxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-18-8-4-6(12(16)17)2-5-3-7(10(13)14)11(15)19-9(5)8/h2-4H,1H3,(H,13,14) |
Clave InChI |
AQNRIYUGMHAEMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


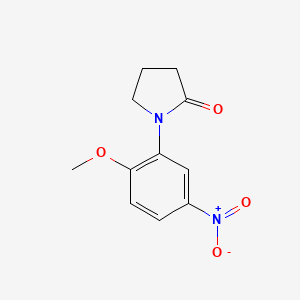
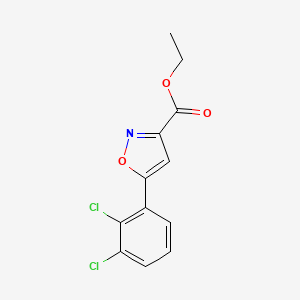
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
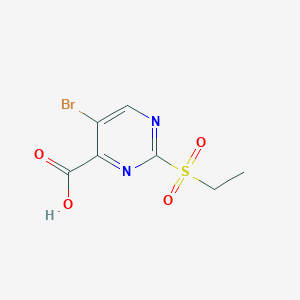

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
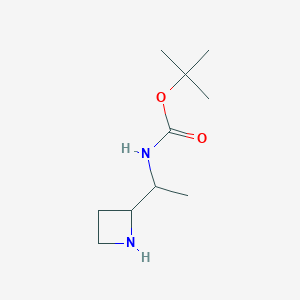
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
